molecular formula C18H28N2O4 B13804492 1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline CAS No. 71673-19-3

1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline

Cat. No.: B13804492
CAS No.: 71673-19-3
M. Wt: 336.4 g/mol
InChI Key: SLVDSOOENOHJQD-UHFFFAOYSA-N
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Description

This compound is a nitro-substituted tetrahydroquinoline derivative characterized by a unique substitution pattern: a 7-nitro group, 2,2,4-trimethyl groups on the tetrahydroquinoline core, and a 2-(2-ethoxyethoxy)ethyl side chain. The nitro group at the 7-position is a key pharmacophore in many bioactive tetrahydroisoquinolines, influencing electronic and steric profiles . The ethoxyethoxyethyl side chain may enhance solubility, analogous to sesoxane derivatives used in agrochemicals .

Properties

CAS No.

71673-19-3

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

1-[2-(2-ethoxyethoxy)ethyl]-2,2,4-trimethyl-7-nitro-3,4-dihydroquinoline

InChI

InChI=1S/C18H28N2O4/c1-5-23-10-11-24-9-8-19-17-12-15(20(21)22)6-7-16(17)14(2)13-18(19,3)4/h6-7,12,14H,5,8-11,13H2,1-4H3

InChI Key

SLVDSOOENOHJQD-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(CC1(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline typically involves multiple steps, including the formation of the quinoline core and the introduction of the ethoxyethoxyethyl and nitro groups. The synthetic route may involve:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Functional Groups: The ethoxyethoxyethyl group can be introduced through etherification reactions, while the nitro group can be added via nitration reactions using nitric acid and sulfuric acid.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amino group, resulting in the formation of aminoquinolines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxyethyl group, where nucleophiles like halides or amines replace the ethoxy groups.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions include quinoline derivatives with altered functional groups, which can have different chemical and physical properties.

Scientific Research Applications

1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Analogues of 7-Nitro-Substituted Tetrahydroisoquinolines
Compound Substituents Key Properties Evidence
Target Compound 7-NO₂, 2,2,4-(CH₃)₃, 2-(2-ethoxyethoxy)ethyl Hypothesized enhanced solubility and nitro-group reactivity
7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride 7-NO₂, HCl salt Simple nitro derivative; used as a synthetic intermediate
N-Methyl-2-(4-nitrophenyl)ethanamine hydrochloride 4-NO₂ phenyl, ethylamine Nitro group at para position; different core structure
8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride 8-NO₂ Regioisomeric nitro substitution; altered electronic effects

Key Observations :

  • The 7-nitro position in tetrahydroisoquinolines is associated with higher reactivity in electrophilic substitutions compared to 6- or 8-nitro derivatives .
Alkoxy-Substituted Tetrahydroisoquinolines
Compound Substituents Synthesis Yield NMR Shifts (δ, ppm) Evidence
Target Compound 2-(2-ethoxyethoxy)ethyl
9d (7-prop-2-enoxy) 7-OCH₂CH=CH₂ 65% Aromatic H: 6.8–7.2
9e (7-butoxy) 7-O(CH₂)₃CH₃ 68% Aromatic H: 6.7–7.1
10b (7-ethoxy) 7-OCH₂CH₃ Quantitative Aromatic H: 6.6–7.0

Key Observations :

  • Alkoxy substituents at the 7-position (e.g., ethoxy, propoxy) generally improve synthetic yields compared to nitro groups, which may require harsher conditions .
  • The ethoxyethoxyethyl chain in the target compound introduces ether linkages, which could improve lipophilicity and membrane permeability compared to shorter alkoxy chains .
Trimethyl-Substituted Derivatives
Compound Substituents Applications Evidence
Target Compound 2,2,4-(CH₃)₃
2,2,4-Trimethyl-1,2-dihydroquinoline 2,2,4-(CH₃)₃ Antioxidant in rubber industry
Dysoxyline 6,7-OCH₃, 2-CH₃ Natural alkaloid with potential bioactivity

Key Observations :

  • Trimethyl groups at positions 2 and 4 (as in the target compound) are rare in natural alkaloids but may confer stability against oxidation, similar to industrial antioxidants .
  • The absence of methoxy groups (common in bioactive tetrahydroisoquinolines like dysoxyline) suggests the target compound may have distinct mechanistic pathways .
Ethoxyethoxyethyl Side Chain Analogues
Compound Structure Application Evidence
Target Compound 2-(2-ethoxyethoxy)ethyl Hypothesized solubility enhancer
Sesoxane (sesamex) 2-(2-ethoxyethoxy)ethyl + benzodioxole Herbicide synergist
7x (tert-butyl carbamate) tert-butyl + quinoline Synthetic intermediate

Key Observations :

  • Unlike sesoxane, the target compound’s side chain is directly attached to the tetrahydroquinoline core, which may alter binding interactions in biological systems .

Tables Referenced :

  • Table 2.1: Structural comparison of nitro-substituted tetrahydroisoquinolines.
  • Table 2.2: Alkoxy-substituted derivatives and NMR data.
  • Table 2.3: Trimethyl-substituted analogs and applications.
  • Table 2.4: Ethoxyethoxyethyl chain analogs.

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